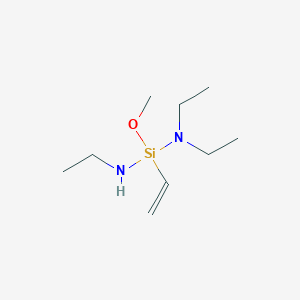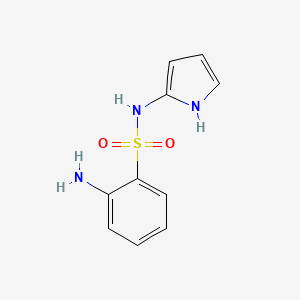![molecular formula C11H10Cl2N2 B14194862 6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-76-7](/img/structure/B14194862.png)
6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system with chlorine substituents at the 6th and 9th positions. Pyridoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the pyridine ring and the chlorination at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anti-cancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the chlorine substituents, resulting in different chemical properties and biological activities.
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
Uniqueness
6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific chlorine substitutions, which enhance its stability and reactivity. These substitutions also contribute to its distinct biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
922510-76-7 |
|---|---|
Formule moléculaire |
C11H10Cl2N2 |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
6,9-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H10Cl2N2/c12-7-1-2-8(13)11-10(7)6-5-14-4-3-9(6)15-11/h1-2,14-15H,3-5H2 |
Clé InChI |
ZDHACUIGAIFYQA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1NC3=C(C=CC(=C23)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)

![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)



![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)


